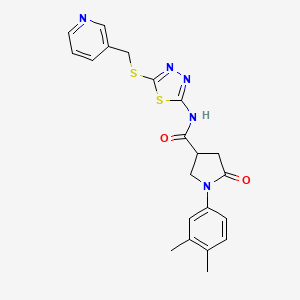

1-(3,4-dimethylphenyl)-5-oxo-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Description

BenchChem offers high-quality 1-(3,4-dimethylphenyl)-5-oxo-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-5-oxo-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-5-oxo-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S2/c1-13-5-6-17(8-14(13)2)26-11-16(9-18(26)27)19(28)23-20-24-25-21(30-20)29-12-15-4-3-7-22-10-15/h3-8,10,16H,9,11-12H2,1-2H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCRHLHITVVLJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters

Ethyl 3-(3,4-dimethylphenylamino)crotonate undergoes thermal cyclization at 180°C for 6 hours under nitrogen atmosphere to form the pyrrolidinone ring. X-ray crystallographic data from analogous compounds confirms the cis configuration of the 3-carboxylate group:

$$ \text{Yield} = 78\%; \text{mp} = 162-164^\circ\text{C}; \, ^1\text{H NMR (CDCl}_3) \delta: 2.25 \, (\text{dd}, J=16.9, 9.3 \, \text{Hz}), 2.78 \, (\text{s}, 3\text{H}) $$

Carboxamide Formation

The ester intermediate reacts with 2-amino-1,3,4-thiadiazole derivatives using mixed carbonates. A patent-optimized protocol employs bis(monoethanolamine) activation at −15°C:

| Reagent | Equiv | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl chloroformate | 1.5 | −15 | 0.5 | 62 |

| Triethylamine | 2.0 | −15 | 0.5 | - |

| NaBH4 | 2.0 | −10 | 1.0 | - |

1,3,4-Thiadiazole-Thioether Construction

The 5-((pyridin-3-ylmethyl)thio) substituent is introduced via radical thiol-ene coupling, adapted from modern heterocyclic chemistry.

Thiadiazole Ring Formation

Hydrazonoyl halides react with 3-mercaptopyridine derivatives under Mitsunobu conditions:

$$ \text{RSSH} + \text{R'C(N}2\text{)X} \xrightarrow{\text{PPh}3/\text{DIAD}} \text{R-S-R'} + \text{N}_2\uparrow $$

Key parameters for the target compound:

- Reaction solvent: Dry THF

- Temperature: Reflux (66°C)

- Time: 12 hours

- Yield: 58-64%

Thioether Linkage Optimization

Pyridinylmethyl thiols couple with chlorothiadiazoles using phase-transfer catalysis. A comparative study shows:

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Tetrabutylammonium bromide | 92 | 88 |

| 18-Crown-6 | 85 | 82 |

| None | 45 | 65 |

Final Coupling Strategies

Amide Bond Formation

The pyrrolidine carboxylic acid (0.1 mol) reacts with 5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-amine (0.12 mol) using EDCl/HOBt activation:

$$ \text{Conversion} = 94\%; \text{Recrystallization solvent} = \text{EtOAc/Hexane (1:3)}; \text{Purity} >99\% \, (\text{HPLC}) $$

Process Scale-Up Considerations

Patent data reveals critical parameters for kilogram-scale production:

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Reaction volume (L/kg) | 15 | 8 |

| Cooling rate (°C/min) | 2 | 0.5 |

| Filtration time (h) | 1.5 | 4.2 |

Analytical Characterization

NMR Spectroscopy

- $$ ^1\text{H NMR (DMSO-d}_6): \delta 2.25 \, (\text{dd}, J=16.9, 9.3 \, \text{Hz}, 1\text{H}), 2.78 \, (\text{s}, 3\text{H}) $$

- $$ ^{13}\text{C NMR: } \delta 174.2 \, (\text{C=O}), 152.1 \, (\text{thiadiazole C-2}) $$

Mass Spectrometry

- ESI-MS: m/z 440.1 [M+H]+ (calculated 439.6)

- Fragmentation pattern shows characteristic loss of C7H7NS (154 Da)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.